molecular formula C23H20FN5O2 B2728577 1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 946312-65-8

1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2728577
CAS No.: 946312-65-8
M. Wt: 417.444
InChI Key: ATRQYTHGBVCSON-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrazolo[3,4-d]pyrimidinone core with a 4-fluorophenyl group and a 3,4-dihydroisoquinolin-2(1H)-yl moiety

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes:

    Formation of the pyrazolo[3,4-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-fluorophenyl group: This is achieved through a substitution reaction, often using a fluorinated aromatic compound.

    Attachment of the 3,4-dihydroisoquinolin-2(1H)-yl moiety: This step involves the coupling of the dihydroisoquinoline derivative with the pyrazolo[3,4-d]pyrimidinone core, typically using a suitable coupling reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:

Properties

IUPAC Name

5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c24-18-5-7-19(8-6-18)29-22-20(13-26-29)23(31)28(15-25-22)12-10-21(30)27-11-9-16-3-1-2-4-17(16)14-27/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRQYTHGBVCSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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